molecular formula C7H4BrClF2O2S B13461323 2-Bromo-4-(difluoromethyl)benzene-1-sulfonylchloride

2-Bromo-4-(difluoromethyl)benzene-1-sulfonylchloride

Katalognummer: B13461323
Molekulargewicht: 305.52 g/mol
InChI-Schlüssel: LSTYNGARRWVDKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3BrClF2O2S. This compound is characterized by the presence of bromine, difluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride typically involves the bromination of 4-(difluoromethyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride involves large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamides, while oxidation can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and difluoromethyl groups also contribute to the compound’s reactivity and influence its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications .

Eigenschaften

Molekularformel

C7H4BrClF2O2S

Molekulargewicht

305.52 g/mol

IUPAC-Name

2-bromo-4-(difluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H4BrClF2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H

InChI-Schlüssel

LSTYNGARRWVDKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)F)Br)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.